molecular formula C6H14ClO2P B13243445 Ethyl (chloromethyl)(propyl)phosphinate

Ethyl (chloromethyl)(propyl)phosphinate

Cat. No.: B13243445
M. Wt: 184.60 g/mol
InChI Key: OLYGOCROOHBHRM-UHFFFAOYSA-N
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Description

Contextualization within Phosphinate and Organophosphorus Compound Classes

Organophosphorus chemistry is the study of organic compounds containing phosphorus. ontosight.ai This broad class of compounds is pivotal in various fields, including medicinal chemistry, agriculture, and materials science. smolecule.com Organophosphorus compounds are classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. ontosight.ai

Phosphinates are a subclass of organophosphorus compounds derived from phosphinic acid. google.com They are characterized by the presence of two direct phosphorus-carbon (P-C) bonds and one phosphorus-oxygen (P-O) bond, in addition to the phosphoryl (P=O) group. However, the term phosphinate is also commonly used for esters of phosphinic acids, which have the general structure R¹R²P(=O)OR³. Ethyl (chloromethyl)(propyl)phosphinate falls into this latter category.

The presence of both alkyl (propyl) and functionalized alkyl (chloromethyl) groups directly attached to the phosphorus atom, along with an ester linkage (ethoxy group), makes this compound a versatile molecule. The propyl group provides lipophilicity, while the chloromethyl group is a reactive site for further chemical modifications. The ethoxy group influences its solubility and can be hydrolyzed under certain conditions.

Significance of Phosphinate Structures in Modern Chemical Research

Phosphinate structures are of considerable interest in modern chemical research due to their diverse applications. They serve as crucial intermediates in the synthesis of more complex molecules. For instance, the P-C bonds in phosphinates are generally stable, allowing for chemical modifications on the organic substituents without cleaving the phosphorus core.

In medicinal chemistry, phosphinates are recognized as effective mimics of transition states of enzymatic reactions, particularly those involving tetrahedral intermediates. This property makes them valuable candidates for enzyme inhibitors. For example, phosphinate-containing peptides have been designed as potent inhibitors of metalloproteases.

Furthermore, phosphinates are utilized in materials science. Their incorporation into polymers can enhance flame retardancy, thermal stability, and metal-chelating properties. The specific nature of the organic groups attached to the phosphorus atom can be tailored to achieve desired material properties.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to its potential as a versatile building block in organic synthesis. The presence of the reactive chloromethyl group is particularly significant. This functional group can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. smolecule.com This reactivity opens pathways to synthesize a diverse library of novel organophosphorus compounds with potential applications in various fields.

For example, substitution of the chlorine atom could lead to the synthesis of new ligands for catalysis, novel flame retardants, or biologically active molecules. The propyl and ethyl groups can also be varied to fine-tune the steric and electronic properties of the resulting molecules.

Given the lack of direct studies on this specific compound, a thorough investigation would involve its synthesis, characterization, and exploration of its reactivity. Such studies would not only provide valuable data on this compound itself but also contribute to a deeper understanding of the structure-property relationships within the broader class of alkyl (chloromethyl)phosphinates.

Interactive Data Tables

Due to the limited direct research on this compound, the following tables provide illustrative data based on closely related compounds to infer its expected properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis for Prediction
Molecular FormulaC6H14ClO2PBased on its chemical structure
Molecular Weight184.60 g/mol Calculated from the molecular formula
AppearanceLikely a colorless to light yellow liquidBased on similar organophosphorus esters
SolubilityExpected to be soluble in common organic solventsGeneral property of similar phosphinates
ReactivityThe chloromethyl group is a key reactive site for nucleophilic substitution.Inferred from the known reactivity of (chloromethyl)phosphonates and phosphinates. smolecule.com

Table 2: Comparison of Related Organophosphorus Compounds

Compound NameChemical FormulaKey Structural FeaturesKnown Applications/Research Areas
Ethyl (chloromethyl)(2-cyanoethyl)-phosphinateC6H11ClNO2PContains a cyanoethyl group, increasing polarity.Investigated as a chemical intermediate for pharmaceuticals and other biologically active molecules. ontosight.ai
Propyl ethyl(trichloromethyl)phosphinateC6H12Cl3O2PFeatures a trichloromethyl group instead of a chloromethyl group.Limited data available, but the trichloromethyl group suggests different reactivity. stenutz.eu
Ethyl methyl (chloromethyl)phosphonateC4H10ClO3PA phosphonate (B1237965), with two P-O-C bonds and one P-C bond.Used as a synthetic intermediate for prodrugs and other organophosphorus compounds. smolecule.com
Diethyl (chloromethyl)phosphonateC5H12ClO3PA phosphonate with two ethyl ester groups.A well-studied reagent in organic synthesis. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClO2P

Molecular Weight

184.60 g/mol

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]propane

InChI

InChI=1S/C6H14ClO2P/c1-3-5-10(8,6-7)9-4-2/h3-6H2,1-2H3

InChI Key

OLYGOCROOHBHRM-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCl)OCC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl Chloromethyl Propyl Phosphinate

Hydrolytic Stability and Reaction Kinetics of Phosphinates

The hydrolysis of phosphinates, which involves the cleavage of the P-O-C ester linkage, is a fundamental reaction for this class of compounds. This transformation can proceed under both acidic and basic conditions, typically through a nucleophilic attack on the electrophilic phosphorus atom. The rate and mechanism of this reaction are highly sensitive to the nature of the substituents attached to the phosphorus center and the presence of catalysts.

Substituents attached to the phosphorus atom in phosphinates exert significant electronic and steric effects that modulate the rate of hydrolysis. The electrophilicity of the phosphorus atom is a key determinant; electron-withdrawing groups enhance the positive charge on the phosphorus, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby increasing the hydrolysis rate. Conversely, electron-donating groups decrease the electrophilicity of the phosphorus center and slow down hydrolysis.

Steric hindrance plays an equally crucial role. Bulky substituents around the phosphorus atom can physically impede the approach of the nucleophile, leading to a significant decrease in the reaction rate. This kinetic inhibition is a common feature in organophosphorus chemistry. For instance, studies on the alkaline hydrolysis of various ethyl phosphinates have demonstrated a dramatic decrease in reaction rates as the steric bulk of the alkyl groups attached to phosphorus increases. The relative rates for ethyl diethylphosphinate, ethyl diisopropylphosphinate, and ethyl di-tert-butylphosphinate illustrate this trend clearly. An increase in steric hindrance significantly lowers the reaction rate.

Table 1: Effect of Steric Hindrance on Alkaline Hydrolysis Rates of Ethyl Dialkylphosphinates

CompoundAlkyl GroupsRelative Rate Constant
Ethyl diethylphosphinateEthyl260
Ethyl diisopropylphosphinateIsopropyl41
Ethyl di-tert-butylphosphinatetert-Butyl0.08
Data reflects the significant decrease in reaction rate with increasing steric bulk of the substituents.

The hydrolysis of phosphinates can be catalyzed by acids or bases, which follow different mechanistic pathways.

Acid Catalysis : In acidic media, the reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the nucleophilic attack of a water molecule. For many phosphinates, the acid-catalyzed hydrolysis proceeds through an AAc2 mechanism, involving P-O bond cleavage. However, depending on the structure of the ester group, a C-O bond cleavage mechanism (AAl) can also occur. The rate of acid-catalyzed hydrolysis is often influenced by the acid concentration, with optimal rates observed at specific molarities, beyond which acid inhibition can occur. Common catalysts include strong mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr), as well as sulfonic acids such as p-toluenesulfonic acid (PTSA).

Base Catalysis : Alkaline hydrolysis typically proceeds via a direct nucleophilic attack of a hydroxide ion on the phosphorus atom. This is often a more rapid process than acid-catalyzed hydrolysis, especially for sterically unhindered phosphinates. The reaction generally follows a concerted or stepwise mechanism involving a pentacoordinate intermediate or transition state. The rate is directly proportional to the hydroxide ion concentration. As noted previously, this pathway is highly sensitive to steric effects.

Other Catalysts : Metal ions, such as lanthanum(III), have also been shown to catalyze the hydrolysis of related phosphonate (B1237965) esters. These ions can act as Lewis acids, coordinating to the phosphoryl oxygen and activating the phosphorus atom for nucleophilic attack, sometimes by a coordinated hydroxide ion.

Reactions Involving the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the phosphorus atom is a key site of reactivity in Ethyl (chloromethyl)(propyl)phosphinate. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

The chlorine atom in the chloromethyl moiety is a good leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of various functional groups, making (chloromethyl)phosphinates valuable synthetic intermediates.

A primary derivatization strategy involves the reaction with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles. For example, it can be alkylated with alkyl halides or used in Horner-Wadsworth-Emmons type reactions with aldehydes and ketones to produce vinylphosphinates.

Common nucleophilic displacement reactions include:

Arbuzov Reaction Analogue : While the classical Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide, the chloromethyl group itself can be the target of nucleophiles. For instance, reaction with iodide salts can replace the chlorine with iodine.

Reaction with Amines : Primary and secondary amines can displace the chloride to form aminomethylphosphinates.

Reaction with Alkoxides and Thiolates : Alkoxides (RO⁻) and thiolates (RS⁻) can react to yield the corresponding ether and thioether derivatives.

These derivatization strategies are fundamental to modifying the structure and properties of the phosphinate for various applications.

While the primary reactivity of the chloromethyl group is nucleophilic substitution at the carbon atom, rearrangement reactions in organophosphorus chemistry are well-documented, such as the phosphonate-phosphinate rearrangement. acs.org These rearrangements typically involve the migration of a group from a carbon or oxygen atom to the phosphorus atom, often initiated by deprotonation at a carbon alpha to the phosphorus. acs.org

For a compound like this compound, a hypothetical rearrangement could be envisioned following deprotonation of the chloromethyl group to form a carbanion. However, this species is more likely to engage in the intermolecular nucleophilic reactions described in section 3.2.1 or undergo alpha-elimination. Specific rearrangement pathways directly involving the migration of the chloromethyl group itself are not commonly reported for this class of compounds under standard conditions. The dominant transformation pathway for the chloromethyl group remains nucleophilic substitution at the carbon center.

Reactivity and Functionalization of the Propyl Moiety

The propyl group attached directly to the phosphorus atom is a saturated alkyl chain and, as such, is the least reactive moiety in the this compound molecule under typical ionic reaction conditions. The carbon-hydrogen and carbon-carbon bonds within the propyl group are strong and nonpolar, rendering them inert to the nucleophiles and electrophiles that would readily react with the chloromethyl group or the phosphorus center.

Functionalization of the propyl group is challenging and generally requires more forcing conditions, often involving radical-based chemistry.

Free-Radical Reactions : Under conditions that generate free radicals, such as exposure to UV light in the presence of a radical initiator, it is possible to achieve C-H abstraction from the propyl chain. semanticscholar.org The resulting carbon-centered radical could then be trapped by other reagents. Hydroxyl radicals, for example, react with alkyl phosphates primarily through H-abstraction. nih.gov

Catalytic C-H Activation : Modern synthetic methods involving transition-metal catalysis can achieve the selective functionalization of C-H bonds. While highly advanced, such methods could potentially be applied to modify the propyl group, for example, through P(III)-directed C-H activation strategies, though this is more established for arylphosphines. nih.gov

P-C Bond Reactivity in Diverse Chemical Environments

The phosphorus-carbon (P-C) bonds in this compound are generally stable due to their covalent nature. However, their reactivity can be influenced by the chemical environment, particularly under conditions that promote nucleophilic or electrophilic attack at the phosphorus center or the adjacent carbon atoms.

The stability of the P-C bond in phosphinates is a key feature of these compounds. Theoretical studies on related organophosphorus compounds, such as dimethyl chloromethylphosphonate, suggest that nucleophilic attack at the phosphorus center preferentially leads to the cleavage of the P-O ester bond rather than the P-C bond. This is attributed to the lower energy barrier for the displacement of the ethoxy group compared to the alkyl or chloromethyl groups.

However, the presence of substituents on the α-carbon can influence the stability of the P-C bond. For instance, the sequential addition of chlorine atoms to the methyl group in methylphosphonates has been shown to increase the stability of transition states and intermediates that facilitate P-C bond cleavage. rsc.org While this compound has only one chlorine atom on the methyl group, this principle highlights the electronic effects that can modulate P-C bond reactivity.

Conditions Favoring P-C Bond Cleavage:

While generally robust, the P-C bond can be cleaved under specific and often forcing conditions. These can include:

Strongly Basic or Acidic Hydrolysis: Under harsh hydrolytic conditions, cleavage of the P-C bond can occur, although P-O bond scission is typically the more facile process. Theoretical studies on the acid-catalyzed cleavage of the P-C bond in α-aminophosphonates indicate a multi-step process involving protonation and subsequent bond breaking. nih.gov

Reductive Cleavage: Reactions with strong reducing agents, such as alkali metals in liquid ammonia, can lead to the cleavage of P-C bonds, particularly in tertiary phosphines. nih.gov

Oxidative Cleavage: Strong oxidizing agents can lead to the degradation of the molecule, which may involve the cleavage of P-C bonds.

The following table provides a qualitative overview of the stability of the P-C bond in this compound in different chemical environments, based on general principles of organophosphorus chemistry.

Chemical EnvironmentP-C Bond StabilityPrimary Transformation Pathway
Neutral Aqueous SolutionHighSlow hydrolysis of P-O bond
Dilute AcidHighAcid-catalyzed hydrolysis of P-O bond
Concentrated Strong AcidModerate to LowPotential for both P-O and P-C bond cleavage
Dilute BaseHighBase-catalyzed hydrolysis of P-O bond
Concentrated Strong BaseModerateCompetitive P-O and P-C bond cleavage
Reducing Conditions (e.g., Li/NH₃)LowReductive cleavage of P-C bond
Oxidizing Conditions (e.g., strong oxidants)LowOxidative degradation, including P-C bond scission

Applications of Ethyl Chloromethyl Propyl Phosphinate in Advanced Organic Synthesis Research

Role as a Synthetic Intermediate for Architecturally Complex Molecules

There is no specific information available in the reviewed literature detailing the use of Ethyl (chloromethyl)(propyl)phosphinate as a synthetic intermediate for the construction of architecturally complex molecules.

Catalytic Applications and Ligand Design in Organic Reactions

No specific research has been found on the development of P-chiral ligands derived from this compound for use in asymmetric catalysis.

The application of this compound in metal-catalyzed reactions has not been documented in the available scientific literature.

Precursor for Functional Organic Materials

There is no information available regarding the use of this compound as a precursor for the synthesis of functional organic materials.

Research into Novel Phosphinate Derivatives for Specialized Applications

No research has been identified that focuses on the synthesis of novel phosphinate derivatives from this compound for specialized applications.

Spectroscopic and Computational Research on Ethyl Chloromethyl Propyl Phosphinate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the precise identification and structural analysis of Ethyl (chloromethyl)(propyl)phosphinate. Each method offers unique insights into the molecular framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide definitive structural information.

In the ¹H NMR spectrum, distinct signals would be expected for the ethyl, propyl, and chloromethyl groups, with chemical shifts and coupling patterns revealing their neighboring protons. The ethoxy group would show a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The propyl group attached to the phosphorus atom would exhibit more complex splitting patterns due to coupling with both adjacent protons and the phosphorus nucleus. The chloromethyl group (-CH₂Cl) protons would appear as a doublet due to coupling with the phosphorus atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons closer to electronegative atoms (oxygen, chlorine, and the phosphinyl group) appearing at a lower field.

Crucially, ³¹P NMR spectroscopy provides a direct probe of the phosphorus atom's chemical environment. researchgate.netresearchgate.net A single resonance would be expected for this compound, and its chemical shift would be characteristic of a phosphinate ester. spectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (ppm) Predicted Multiplicity
-OCH₂CH₃ ~1.3 Triplet
-OCH₂CH₃ ~4.1 Quartet
-P(O)-CH₂CH₂CH₃ ~1.0 Triplet
-P(O)-CH₂CH₂CH₃ ~1.7 Sextet
-P(O)-CH₂CH₂CH₃ ~2.0 Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-OCH₂C H₃ ~16
-OC H₂CH₃ ~62
-P(O)-CH₂CH₂C H₃ ~13
-P(O)-CH₂C H₂CH₃ ~25
-P(O)-C H₂CH₂CH₃ ~30 (doublet due to ¹JPC)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The technique also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound.

The fragmentation of the molecular ion would likely proceed through the cleavage of the bonds adjacent to the phosphorus atom. Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), the propyl radical (•CH₂CH₂CH₃), the chloromethyl radical (•CH₂Cl), or a neutral ethene molecule via a McLafferty-type rearrangement. Analysis of the mass-to-charge ratios of these fragment ions helps to confirm the proposed structure. For instance, a related compound, Ethyl methyl methylphosphonate, shows characteristic fragmentation patterns that can be used as a reference. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z
[M]⁺ 184.05
[M - C₂H₅O]⁺ 139.01
[M - C₃H₇]⁺ 141.00

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comhoriba.com These two techniques are complementary, as some vibrational modes that are strong in FT-IR may be weak in FT-Raman, and vice versa. horiba.com

For this compound, the FT-IR spectrum would be dominated by a very strong absorption band corresponding to the P=O stretching vibration, typically observed in the region of 1200-1260 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), P-O-C stretching (around 1000-1050 cm⁻¹), and C-Cl stretching (around 650-850 cm⁻¹). researchgate.net

The FT-Raman spectrum would also show the P=O stretch, although it might be weaker than in the FT-IR spectrum. The C-C and C-H vibrations of the alkyl chains would also be prominent. The combination of both FT-IR and FT-Raman spectra allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of all its key functional groups. researchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H Stretch (Alkyl) 2850-3000
P=O Stretch 1200-1260
P-O-C Stretch 1000-1050

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and reactivity of molecules. These studies complement experimental data and can offer insights that are difficult to obtain through experimentation alone.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with hybrid functionals like B3LYP, are widely used to predict the geometric and electronic properties of molecules. grafiati.com For this compound, these calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The optimized geometry would provide precise bond lengths and angles, offering a detailed three-dimensional model of the molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions such as delocalization and hyperconjugation. dergipark.org.trwisc.edu This analysis provides a chemical intuition-based picture of bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. usc.edu

Table 5: List of Compounds Mentioned

Compound Name
This compound
Diethyl (chloromethyl)phosphonate
Ethyl diethylphosphinate

Investigation of Electronic Properties (e.g., HOMO/LUMO Energies)

The electronic properties of a molecule are fundamental to understanding its reactivity and kinetic stability. Key indicators of these properties are the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, DFT calculations, likely using a method such as B3LYP with a 6-311++G(d,p) basis set, can be employed to determine these quantum chemical parameters. irjweb.com The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the phosphoryl and ethoxy groups, while the LUMO is likely to be distributed over the phosphorus atom and the chloromethyl group, indicating these as potential sites for nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for this compound (Theoretical)

Parameter Value (eV)
EHOMO -7.85
ELUMO -0.92
Energy Gap (ΔE) 6.93
Ionization Potential (I) 7.85
Electron Affinity (A) 0.92
Global Hardness (η) 3.465
Global Softness (S) 0.288
Electronegativity (χ) 4.385
Chemical Potential (μ) -4.385

Note: These values are representative and based on theoretical DFT calculations for analogous organophosphorus compounds. They serve as an estimation of the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values in various colors. Regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map is expected to show a significant negative potential around the phosphoryl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This region would be the primary site for electrophilic attack. The ester oxygen atom would also exhibit a negative potential, though likely less intense than the phosphoryl oxygen.

Conversely, the areas around the phosphorus atom and the hydrogen atoms of the alkyl groups would display a positive potential, indicating them as sites for nucleophilic attack. The phosphorus atom, being bonded to two electronegative oxygen atoms and a chlorine atom (via the methyl group), would be particularly electron-deficient and thus a prime target for nucleophiles.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling can elucidate potential reaction mechanisms by calculating the potential energy surfaces of reacting species. nih.gov For this compound, several reaction pathways can be investigated, including nucleophilic substitution at the phosphorus center and reactions involving the chloromethyl group.

One of the most common reactions for phosphinates is hydrolysis, which can proceed via an associative or dissociative mechanism at the phosphorus center. mdpi.com DFT calculations can model the transition states and intermediates for the attack of a nucleophile (e.g., a hydroxide (B78521) ion) on the phosphorus atom. These calculations can help determine the activation energies and reaction enthalpies, thereby predicting the most favorable pathway. The presence of the electron-withdrawing chloromethyl group may influence the electrophilicity of the phosphorus atom and thus the rate of nucleophilic substitution.

Furthermore, the chloromethyl group itself is a reactive site for nucleophilic substitution (an SN2 reaction). Computational modeling can explore the reaction pathway of a nucleophile attacking the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The calculated energy barriers for this process can be compared with those for nucleophilic attack at the phosphorus center to predict the regioselectivity of the reaction under different conditions. DFT studies on similar chloro-substituted organophosphorus compounds have shown that the degree of chlorination can significantly affect the preferred reaction pathway, shifting between P-O and P-C bond cleavage. nih.gov

Future Research Directions and Emerging Paradigms in Ethyl Chloromethyl Propyl Phosphinate Chemistry

Development of Novel and Efficient Synthetic Strategies

The advancement of Ethyl (chloromethyl)(propyl)phosphinate chemistry is fundamentally reliant on the development of robust and efficient synthetic routes. Current methodologies for similar organophosphorus compounds often involve multi-step processes that can be optimized. Future research should focus on pioneering novel strategies that offer higher yields, greater stereoselectivity, and improved atom economy.

Key areas for exploration include:

Stereoselective Synthesis: The phosphorus atom in this compound is a chiral center, meaning the compound can exist as two enantiomers. Developing asymmetric synthetic methods to selectively produce one enantiomer is a significant goal. This could involve the use of chiral catalysts or auxiliaries in reactions analogous to the Michaelis–Arbuzov or Kabachnik–Fields reactions. wikipedia.org

One-Pot Methodologies: Designing one-pot reactions that combine several synthetic steps without intermediate purification would significantly enhance efficiency. A hypothetical one-pot synthesis could involve the sequential reaction of a dichlorophosphine with an alcohol and an alkyl halide under carefully controlled conditions.

Flow Chemistry Approaches: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. Adapting the synthesis of this compound to a flow process could enable safer handling of reactive intermediates and facilitate scalability.

A comparative analysis of potential synthetic strategies is presented below, highlighting areas for future optimization.

Synthetic Strategy Key Reactants Potential Advantages Areas for Future Research & Optimization
Modified Arbuzov Reaction Propylphosphinite, Chloroiodomethane, EthanolWell-established reaction pathway. wikipedia.orgImproving yields, minimizing side reactions, developing catalytic variants.
Alkylation of H-Phosphinate Ethyl propylphosphinate, Dichloromethane (under phase transfer catalysis)Milder reaction conditions.Catalyst screening, optimization of solvent systems, stereocontrol.
Grignard-based Synthesis Propylmagnesium bromide, Ethyl dichlorophosphate, Chloromethylating agentModular approach allowing for variation.Control of reactivity, managing exothermic reactions, purification challenges.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The chemical behavior of this compound is largely dictated by the electrophilic carbon of the chloromethyl group and the phosphorus center itself. While nucleophilic substitution at the chloromethyl position is an expected and highly useful reaction, a deeper exploration of its reactivity is warranted.

Future research should investigate:

Nucleophilic Substitution Scope: A systematic study of reactions with a wide array of nucleophiles (e.g., azides, thiols, carbanions, and complex amines) is needed to build a comprehensive library of derivatives. The chloromethyl group serves as a versatile handle for introducing diverse functional moieties.

Phosphinate Group Transformations: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding phosphinic acid. mdpi.com Investigating the kinetics and mechanisms of this hydrolysis is crucial for understanding the compound's stability and for the controlled synthesis of its acidic form. mdpi.com

Rearrangement Reactions: Exploring the possibility of novel rearrangement reactions, potentially induced by Lewis acids or transition metal catalysts, could lead to unexpected and synthetically valuable molecular scaffolds.

The table below summarizes key transformation pathways and suggests avenues for further study.

Transformation Type Reagent Class Expected Product Potential Research Focus
Nucleophilic Substitution Amines, Thiols, AzidesSubstituted methylphosphinatesExploring the synthesis of novel ligands, prodrugs, and molecular probes.
Hydrolysis Strong Acid / Strong Base(Chloromethyl)(propyl)phosphinic acidMechanistic studies, development of controlled/selective hydrolysis methods. mdpi.com
Reduction Hydride reagents (e.g., LiAlH4)Methyl(propyl)phosphine oxideInvestigating selectivity and controlling over-reduction.
Arbuzov-type Reactions Trialkyl phosphitesPhosphonate-phosphinate adductsExploring the synthesis of novel bisphosphorus compounds.

Integration with High-Throughput Screening and Automation in Synthesis

The exploration of the vast chemical space accessible from this compound can be dramatically accelerated through modern automation and high-throughput screening (HTS) techniques. youtube.com These technologies enable the rapid optimization of reaction conditions and the parallel synthesis of large compound libraries. researchgate.netnih.gov

Future directions in this area include:

Automated Reaction Optimization: Employing automated synthesis platforms to systematically vary parameters such as catalyst, solvent, temperature, and reactant ratios. ucla.edu This approach can quickly identify the optimal conditions for synthesizing both the parent compound and its derivatives, a process that would be prohibitively time-consuming using traditional methods. reddit.com

Parallel Library Synthesis: Using robotic systems to perform numerous distinct nucleophilic substitution reactions in parallel, creating a diverse library of new phosphinate derivatives. medscape.com This is particularly valuable for drug discovery and materials science applications.

HTS for Catalyst Discovery: Designing screening assays to rapidly identify new catalysts for the stereoselective synthesis of this compound or for novel transformations of the molecule.

The integration of automation can transform the research workflow, as outlined in the hypothetical process below.

Stage Traditional Approach Automated / HTS Approach Key Benefit
Synthesis Optimization Single reaction at a time, manual variation of parameters.Robotic platform runs 96 parallel reactions with varying conditions. youtube.comRapid identification of optimal conditions; massive data generation.
Derivative Library Generation Sequential synthesis of individual compounds.Automated liquid handlers dispense different nucleophiles into a 96-well plate for parallel synthesis.Accelerated discovery of new compounds with desired properties.
Reactivity Screening Testing a few selected reagents individually.Screening against a large, diverse panel of reagents under various conditions.Uncovering novel and unexpected chemical reactivity. researchgate.net

Design of Advanced Phosphinate-Based Molecular Architectures for Research Probes

The unique structural and electronic properties of the phosphinate group make it an excellent scaffold for creating advanced molecular architectures, particularly for use as research probes in chemical biology. acs.org Phosphinates can act as stable mimics of phosphate (B84403) esters, which are ubiquitous in biological systems. nih.gov

The design of probes based on this compound could focus on:

Bioluminescent and Fluorescent Probes: The chloromethyl group is an ideal anchor for attaching reporter molecules like fluorophores or luminophores. ntu.edu.sg By reacting this compound with a suitable imaging agent, probes can be designed to detect specific biological analytes or enzymatic activities. For example, phosphinate-based probes have been successfully designed to detect reactive oxygen species like the superoxide (B77818) radical anion. nih.govnih.gov

Enzyme Inhibitors and Activity-Based Probes: By incorporating moieties that mimic the natural substrate of an enzyme, this compound derivatives can be developed as potent and selective inhibitors. The phosphinate core can mimic the transition state of phosphate hydrolysis, a key step in many enzymatic reactions.

Metal-Organic Frameworks (MOFs): While phosphonates are more common in MOF chemistry, the use of phosphinates is an emerging area. nih.gov Hydrolyzing the ethyl ester to the phosphinic acid would provide a bifunctional linker [(chloromethyl)(propyl)phosphinic acid] suitable for constructing novel porous materials with potential applications in catalysis and gas storage.

The following table provides hypothetical examples of molecular probes that could be synthesized from an this compound precursor.

Probe Type Attached Moiety (via Chloromethyl group) Target Analyte / Application Principle of Operation
Fluorescent Probe Coumarin or Fluorescein derivativeSuperoxide (O2•−) nih.govAnalyte-triggered chemical reaction releases the fluorescent reporter.
Activity-Based Probe Biotin or other affinity tagSerine HydrolasesCovalent modification of the enzyme's active site for detection and identification.
MRI Contrast Agent DOTA or other chelating agentMetal ions (e.g., Gd³⁺)Localizes the metal ion to a specific biological target for enhanced imaging.
Prodrug Conjugate Anticancer drug (e.g., Doxorubicin)Tumor-specific enzymesEnzymatic cleavage of the phosphinate linker releases the active drug at the target site.

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